2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethoxy group, a hydroxyl group, and a thione group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione typically involves the reaction of 2-ethoxy-3-hydroxynaphthalene-1,4-dione with a suitable sulfur source under controlled conditions. One common method involves the use of hydrogen sulfide gas in the presence of a base, such as sodium hydroxide, to facilitate the thionation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethoxy-3-hydroxy-1,4-naphthoquinone
- 2-Methoxy-3-hydroxynaphthalene-1(4H)-thione
- 2-Ethoxy-3-hydroxy-1,4-naphthalenedione
Uniqueness
2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties compared to its analogs. The combination of ethoxy, hydroxyl, and thione groups in the naphthalene ring system makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H12O2S |
---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
3-ethoxy-4-sulfanyl-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H12O2S/c1-2-14-11-10(13)7-8-5-3-4-6-9(8)12(11)15/h3-6,15H,2,7H2,1H3 |
InChI-Schlüssel |
GOXGTUPTQLABDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2CC1=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.